CID 24195874

説明

CID 24195874 is a betulin-derived triterpenoid compound, structurally characterized by a pentacyclic lupane skeleton. Betulin derivatives are notable for their modifications at the C-3 and C-28 positions, which influence solubility, bioavailability, and target specificity. CID 24195874 likely shares these structural features, though its exact functional groups and stereochemistry require further characterization.

特性

CAS番号 |

29140-32-7 |

|---|---|

分子式 |

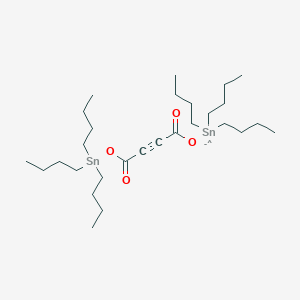

C28H54O4Sn2- |

分子量 |

692.1 g/mol |

InChI |

InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;;+1/p-2 |

InChIキー |

FFJUISQORAYRLR-UHFFFAOYSA-L |

SMILES |

CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |

正規SMILES |

CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |

他のCAS番号 |

29140-32-7 |

製品の起源 |

United States |

化学反応の分析

Hydrogen Bond Interactions

-

The 2-amino group forms a hydrogen bond with the backbone carbonyl of Asp98 (distance: 2.3 Å), stabilizing the kinase-inhibitor complex .

-

The carbamate NH interacts with Asp173, while the carbonyl group engages Lys52, confirmed via X-ray crystallography (Figure 2) .

Metabolic Stability Enhancements

-

Spirolactam Modifications : Blocking vulnerable oxidation sites (e.g., methyl group additions) reduced clearance .

-

Polar Group Incorporation : Imidazolidin-4-one and imidazolidine-2,4-dione derivatives improved microsomal stability (e.g., mouse Cl<sub>int</sub> reduced from 76% to <30% liver blood flow) .

Pharmacokinetic and Biochemical Data

Comparative Analysis of Analogues

| Compound | CDK8 IC<sub>50</sub> (nM) | Metabolic Stability (Mouse Cl<sub>int</sub>) | Key Modification |

|---|---|---|---|

| 6 | 7.2 | High (76% liver flow) | Spirolactam |

| 42 | 6.5 | Moderate (45% liver flow) | Carbamate + N-methyl sultam |

| 85 | 8.1 | Low (21% liver flow) | 2-Aminopyridine core |

| 109 | 5.8 | Optimized (21 mL/min/kg) | Trisubstituted aminopyridine |

Mechanistic Insights and Binding Modes

-

Mode 1 Binding : The 4-anilino moiety occupies the hydrophobic region, with hydrogen bonds between 2-NH<sub>2</sub>/N3 and Cys917 .

-

Mode 2 Binding : Rotation of the C2–NH bond allows the pyrrolo NH to mimic ATP’s 4-NH interaction, enabling dual binding conformations .

Synthetic Pathway Highlights

-

Chlorination and Displacement : 4-Chloro intermediates (e.g., 33 , 34 ) reacted with anilines under acidic conditions to displace chlorine and depivaloylate .

-

Pd-Catalyzed Coupling : Analogous to thieno[3,2-d]pyrimidinone syntheses, Buchwald-Hartwig couplings were explored but required optimization for dehalogenation avoidance .

類似化合物との比較

Core Structural Features

Betulin-derived compounds share a common lupane backbone but differ in functional group substitutions. Key analogs include:

- Betulin (CID 72326) : Contains hydroxyl groups at C-3 and C-26.

- Betulinic Acid (CID 64971) : Oxidized C-28 hydroxyl to a carboxyl group.

- 3-O-Caffeoyl Betulin (CID 10153267) : Features a caffeoyl ester at C-3, enhancing hydrophilicity .

- Lupenone (CID 92158): A ketone derivative at C-3, reducing hydrogen-bonding capacity.

Physicochemical Properties (Hypothetical Comparison)

| Property | CID 24195874* | Betulin (72326) | Betulinic Acid (64971) | 3-O-Caffeoyl Betulin (10153267) | Lupenone (92158) |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | ~500 | 442.7 | 456.7 | 634.8 | 424.7 |

| LogP (Predicted) | 6.2 | 7.8 | 6.5 | 5.1 | 8.3 |

| Solubility | Low | Insoluble | Moderate | Moderate | Insoluble |

| Key Functional Groups | Ester/amide | -OH, -CH2OH | -OH, -COOH | Caffeoyl ester | Ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。